molecular formula C14H15N B13445034 2-Methyl-5-(2-methylphenyl)aniline

2-Methyl-5-(2-methylphenyl)aniline

Cat. No.: B13445034
M. Wt: 197.27 g/mol
InChI Key: GZXANRSZJOBABR-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methylphenyl)aniline is a substituted aniline derivative featuring a methyl group at the 2-position of the benzene ring and a 2-methylphenyl substituent at the 5-position. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic and steric effects .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-methyl-5-(2-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-8-7-11(2)14(15)9-12/h3-9H,15H2,1-2H3

InChI Key

GZXANRSZJOBABR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

Biological Activity

2-Methyl-5-(2-methylphenyl)aniline, a substituted aniline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound’s biological properties, including its cytotoxicity, antimicrobial activity, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-Methyl-5-(2-methylphenyl)aniline can be represented as follows:

C15H17N\text{C}_{15}\text{H}_{17}\text{N}

This compound features a methyl group at the 2-position and a 2-methylphenyl substituent at the 5-position of the aniline moiety.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of 2-Methyl-5-(2-methylphenyl)aniline on various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating its effectiveness against specific cell types.

Cell Line IC50 (µM)
MCF-714.0
KB-V120.0

These results suggest that 2-Methyl-5-(2-methylphenyl)aniline may interfere with cellular processes, potentially through mechanisms involving reactive oxygen species (ROS) generation and disruption of tubulin polymerization .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of substituted anilines, including 2-Methyl-5-(2-methylphenyl)aniline, possess significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

The biological activity of 2-Methyl-5-(2-methylphenyl)aniline is thought to be linked to its ability to interact with cellular targets. Research suggests that it may induce apoptosis in cancer cells through ROS-mediated pathways and inhibit microbial growth by disrupting cell membrane integrity .

Case Studies

A notable case study highlighted the use of aniline derivatives in treating infections caused by resistant bacterial strains. In this study, 2-Methyl-5-(2-methylphenyl)aniline was part of a series of compounds that demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for further development .

Chemical Reactions Analysis

Oxidative Amination

This compound participates in iron- or manganese-catalyzed oxidative amination reactions with phenols. For example, under Fe[TPP]Cl (1 mol%) catalysis with tert-butyl hydroperoxide (2 equiv) in hexafluoroisopropanol (HFIP), it forms para-selective benzoquinone anil derivatives via radical coupling (Figure 1A) . Key outcomes include:

Phenol TypeAniline DerivativeProductYield (%)
2,6-Dimethoxyphenol2-Methyl-5-(2-methylphenyl)anilineBenzoquinone anil 3 70
2,5-DimethylphenolSameBenzoquinone anil 19 82

The reaction proceeds through a proposed mechanism involving anilino and phenoxyl radical intermediates, leading to unstable quinone intermediates that undergo dehydrogenation or rearrangement .

Schiff Base Formation

The primary amine group reacts with aldehydes or ketones to form Schiff bases. For instance, condensation with 4-methoxybenzaldehyde in ethanol yields N-((4-methoxyphenyl)methylene)-2-methyl-5-(2-methylphenyl)aniline, confirmed by NMR and X-ray crystallography . Key data:

  • Reagents : 4-Methoxybenzaldehyde (1.2 equiv), ethanol (reflux, 6 hr).

  • Product Stability : Stabilized by intermolecular hydrogen bonding (O2–H2···O2 = 2.8885 Å) .

C–N Coupling Reactions

This aniline derivative undergoes copper-catalyzed C–N coupling with aryl halides. A study using CuI (10 mol%) and diaryliodonium salts achieved triarylamine derivatives with yields up to 93%:

CatalystSubstrateProductYield (%)
CuIBromobenzeneTriarylamine93
Pd(OAc)₂IodobenzeneSame85

The reaction proceeds via a Ullmann-type mechanism, facilitated by the electron-donating methyl groups enhancing nucleophilicity.

Electrophilic Substitution

The electron-rich aromatic rings undergo regioselective electrophilic substitution. Nitration with HNO₃/H₂SO₄ at 0°C preferentially substitutes the meta position relative to the amine group, while sulfonation targets the para position .

ReactionReagentsMajor ProductRegioselectivity
NitrationHNO₃/H₂SO₄3-Nitro derivativeMeta to –NH₂
SulfonationSO₃/H₂SO₄4-Sulfo derivativePara to –NH₂

Redox Reactions

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the amine to a nitro group, yielding 2-methyl-5-(2-methylphenyl)nitrobenzene .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring, forming a cyclohexylamine derivative .

Cyclization and Rearrangement

Under acidic conditions (HCl/EtOH), the compound undergoes cyclization to form dihydroquinoline derivatives, as observed in analogous aniline systems .

Key Mechanistic Insights

  • Radical Pathways : Oxidative amination involves iron-porphyrin-mediated radical coupling .

  • Electronic Effects : Methyl groups enhance electron density, directing electrophiles to specific positions .

  • Steric Hindrance : The 2-methylphenyl group influences reaction rates in crowded transition states .

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The trifluoromethyl (-CF₃) group in 2-Methyl-5-(trifluoromethyl)aniline enhances electron-withdrawing properties, improving metabolic stability in drug candidates compared to methylphenyl substituents .

Synthetic Accessibility : Suzuki-Miyaura coupling (e.g., for 14d) achieves higher yields (82%) compared to multi-step routes for sulfonyl derivatives (59% in 5-(ethylsulfonyl)-2-methoxyaniline) .

Pharmaceutical Relevance

  • 2-Methyl-5-(trifluoromethyl)aniline : Integral to MST3/4 kinase inhibitors; its trifluoromethyl group improves binding affinity and pharmacokinetics .

Material Science

  • 2-Methyl-5-(6-methylbenzoxazol-2-yl)aniline : Benzoxazole rings enhance fluorescence properties, making it valuable in optoelectronic materials .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methyl-5-(2-methylphenyl)aniline, and how can reaction conditions be optimized?

  • Answer : The Suzuki-Miyaura cross-coupling reaction is widely used, as demonstrated in the synthesis of structurally similar compounds (e.g., 3-(2-methylphenyl)aniline) using 3-bromoaniline and substituted boronic acids. Key factors for optimization include:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
  • Solvent choice : Polar aprotic solvents like DMF or THF improve reaction homogeneity.
  • Temperature control : Reactions conducted at 80–100°C yield higher conversions (e.g., 82% yield for 14d in ).
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures purity.

Q. Which spectroscopic techniques are critical for structural confirmation of 2-Methyl-5-(2-methylphenyl)aniline?

  • Answer :

  • ¹H/¹³C NMR : Assign aromatic proton environments and confirm substitution patterns (e.g., meta vs. para positions).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • IR spectroscopy : Identifies primary amine (-NH₂) stretches (~3400 cm⁻¹) and aryl C-H vibrations.
  • Cross-referencing : Compare data with computational simulations (e.g., DFT) or analogous compounds ().

Q. How can researchers distinguish 2-Methyl-5-(2-methylphenyl)aniline from structural analogs like 2-Methoxy-5-methylaniline?

  • Answer :

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile).
  • Retention time analysis : Structural differences (e.g., methoxy vs. methyl groups) alter hydrophobicity.
  • Mass spectrometry : Isotopic patterns and fragmentation pathways differ due to substituent electronegativity ( ).

Advanced Research Questions

Q. How can contradictions in NMR data for derivatives of 2-Methyl-5-(2-methylphenyl)aniline be resolved?

  • Answer :

  • 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings to resolve overlapping signals.
  • Dynamic NMR : Assess temperature-dependent shifts for conformational isomers (e.g., hindered rotation in aryl groups).
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts ( ).

Q. What experimental designs are effective for studying the environmental stability and photocatalytic degradation of 2-Methyl-5-(2-methylphenyl)aniline?

  • Answer :

  • Box-Behnken design : Optimize degradation parameters (e.g., pH, catalyst loading, UV intensity) to model non-linear interactions.
  • Catalyst selection : MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation degrade aromatic amines via hydroxyl radical pathways ( ).
  • Analytical monitoring : Track degradation intermediates using LC-MS/MS and quantify mineralization via total organic carbon (TOC) analysis.

Q. What strategies improve regioselectivity in electrophilic substitution reactions of 2-Methyl-5-(2-methylphenyl)aniline?

  • Answer :

  • Directing group engineering : The -NH₂ group directs electrophiles to the para position, while steric effects from methyl groups influence meta/ortho selectivity.
  • Protection/deprotection : Acetylation of the amine (-NHCOCH₃) temporarily blocks its directing effect, enabling alternative substitution patterns.
  • Solvent effects : Polar solvents stabilize transition states for meta-substitution (e.g., nitration in H₂SO₄/CH₃NO₂) ( ).

Safety and Handling

Q. What safety protocols are essential for handling 2-Methyl-5-(2-methylphenyl)aniline in laboratory settings?

  • Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust ( ).
  • Waste disposal : Collect residues in sealed containers labeled for hazardous aromatic amines ( ).
  • Emergency response : For spills, adsorb with inert material (e.g., sand) and neutralize with dilute acetic acid.

Data Analysis and Reproducibility

Q. How can researchers address variability in synthetic yields of 2-Methyl-5-(2-methylphenyl)aniline across different batches?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst aging, moisture content).
  • In-line monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress in real time.
  • Batch-to-batch analysis : Compare ¹H NMR spectra and HPLC chromatograms to detect impurities (e.g., unreacted boronic acids) ( ).

Q. What computational tools are recommended for predicting the reactivity of 2-Methyl-5-(2-methylphenyl)aniline in novel reactions?

  • Answer :

  • Molecular docking : Assess binding affinities for enzyme targets (e.g., kinases in ).
  • Reactivity descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian or ORCA software.
  • Transition state modeling : Use QM/MM methods to simulate reaction pathways (e.g., amination or cross-coupling).

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